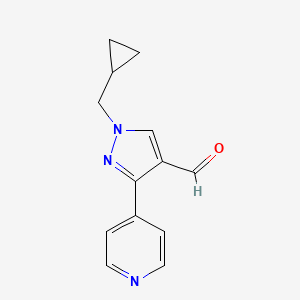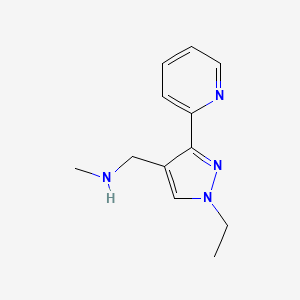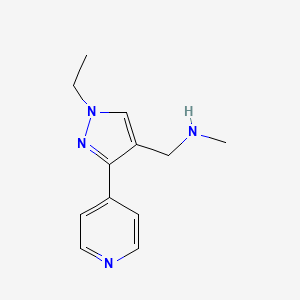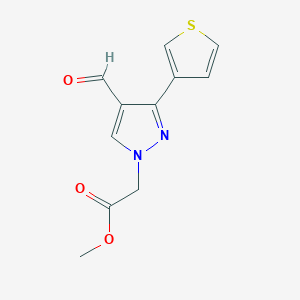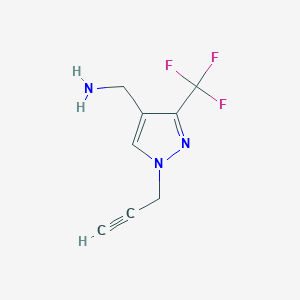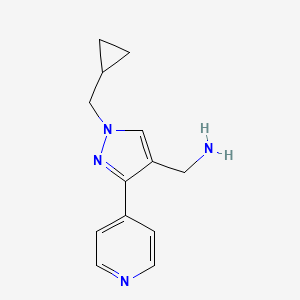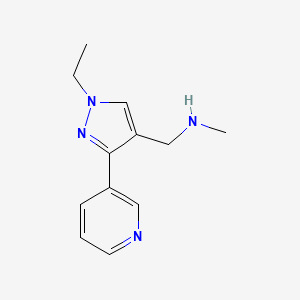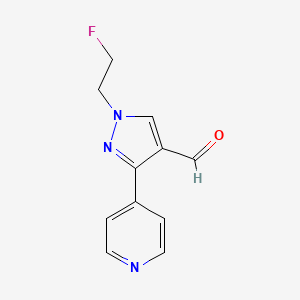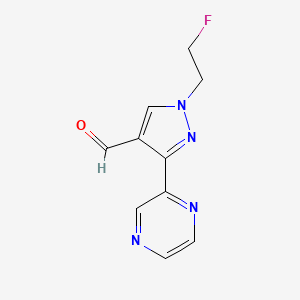
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide (FEP) is a synthetic and heterocyclic compound with potential applications in scientific research, specifically in the field of drug discovery and development. FEP has attracted considerable attention due to its unique chemical structure, which contains both a pyrazole ring and a carboximidamide moiety. The combination of these two components contributes to the compound's ability to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). This makes FEP a promising candidate for the development of novel drugs for the treatment of neurological disorders, such as Alzheimer's disease.
Scientific Research Applications
Aurora Kinase Inhibitor
Compounds related to "1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide" have been investigated for their ability to inhibit Aurora A kinase, a protein implicated in cancer progression. Such inhibitors could provide therapeutic options for treating cancer by targeting the cell cycle and proliferation pathways. The specific compound investigated shows promise as a part of a group of inhibitors designed for anticancer activity through the modulation of kinase activity (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Studies
Another research avenue explores the synthesis and crystal structure of pyrazole derivatives, highlighting their potential in drug design and materials science. These studies provide foundational knowledge for the development of new compounds with improved efficacy and safety profiles. The synthesis techniques and structural analysis contribute to understanding the chemical and physical properties of these compounds, which is crucial for their application in medicinal chemistry (Li-qun Shen et al., 2012).
Metabolic Biotransformation Studies
Research into the metabolic biotransformation of novel compounds, such as FYL-67, an analogue with significant activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA), provides insight into their pharmacokinetics and pharmacodynamics. Identifying the metabolic pathways and metabolites of these compounds helps in understanding their mechanism of action and potential side effects, aiding in the development of safer and more effective therapeutic agents (Zitai Sang et al., 2016).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of pyrazole derivatives are significant areas of research, with some compounds showing promise against various strains of bacteria, fungi, and human cancer cell lines. These studies aim to develop new treatments for infections and cancer, highlighting the versatility of pyrazole compounds in addressing critical health issues (M. El-Borai et al., 2012).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-3-5-17-10(11(13)14)6-9(16-17)8-2-1-4-15-7-8/h1-2,4,6-7H,3,5H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUGQFBVANYNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



